molecular formula C24H48O2 B14242512 2-Butyloctyl 2-butyloctanoate CAS No. 221333-66-0

2-Butyloctyl 2-butyloctanoate

Cat. No.: B14242512
CAS No.: 221333-66-0
M. Wt: 368.6 g/mol
InChI Key: ZPGSXEKHMWBPPO-UHFFFAOYSA-N
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Description

2-Butyloctyl 2-butyloctanoate is an organic compound classified as an ester. It is formed by the esterification of 2-butyloctanol and 2-butyloctanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyloctyl 2-butyloctanoate typically involves the esterification reaction between 2-butyloctanol and 2-butyloctanoic acid. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the reaction towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient contact between the reactants and the catalyst, leading to higher yields and purity of the ester product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Butyloctyl 2-butyloctanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-butyloctanol and 2-butyloctanoic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids and alcohols.

Scientific Research Applications

2-Butyloctyl 2-butyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyloctyl 2-butyloctanoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and enhance the permeability of active ingredients in topical formulations. The compound’s emollient properties help to maintain skin hydration and improve the delivery of other active compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyloctyl 2-butyldecanoate
  • 2-Butyloctyl 2-hexyldecanoate
  • 2-Butyloctyl 2-octyldodecanoate

Uniqueness

2-Butyloctyl 2-butyloctanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balanced combination of hydrophobicity and emollient properties, making it particularly suitable for use in cosmetic and pharmaceutical formulations .

Properties

CAS No.

221333-66-0

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-butyloctyl 2-butyloctanoate

InChI

InChI=1S/C24H48O2/c1-5-9-13-15-18-22(17-11-7-3)21-26-24(25)23(19-12-8-4)20-16-14-10-6-2/h22-23H,5-21H2,1-4H3

InChI Key

ZPGSXEKHMWBPPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC(=O)C(CCCC)CCCCCC

Origin of Product

United States

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